3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic compound characterized by a nitrogen atom integrated into its structure. This compound is part of the azabicyclo[3.1.1]heptane family, which is notable for its unique structural properties and potential applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 153.22 g/mol.
This compound can be synthesized through various chemical methods, often involving cyclization processes that utilize specific precursors. It is classified as an amine due to the presence of the nitrogen atom, which plays a critical role in its reactivity and interactions in biological systems.
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine typically involves several key steps:
Common reagents include various reducing agents like lithium aluminum hydride and potassium permanganate for oxidation reactions, while substitution reactions may involve nucleophiles such as halides or alkoxides.
The molecular structure of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be represented with the following structural data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine |
| InChI | InChI=1S/C9H15N/c10-9-6-3-7(9)5-11(4-6)8/h6-9H,1-5,10H2 |
| InChI Key | MGVNVHMJKVNNPF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC2CC(C1)C2=O |
This structure indicates a bicyclic framework with a nitrogen atom that significantly influences its chemical behavior.
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can undergo several types of chemical reactions:
The specific products from these reactions depend on the reagents used and the conditions applied during the reactions.
The mechanism of action for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with biological targets such as enzymes or receptors. The binding of this compound to specific sites can modulate biochemical pathways, potentially influencing physiological responses or therapeutic outcomes.
Research indicates that the compound may exhibit biological activities that warrant further exploration in pharmacological contexts, particularly as a precursor in drug development.
The physical properties of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include reactivity towards oxidation and reduction processes, which are critical for its application in synthetic chemistry.
The applications of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine span several fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4